molecular formula C14H14O2 B354417 (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol CAS No. 20854-60-8

(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B354417
CAS No.: 20854-60-8
M. Wt: 214.26g/mol
InChI Key: GVRSPKZCGUMKFK-UHFFFAOYSA-N
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Description

(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol (CAS Registry Number: 20854-60-8) is an aromatic alcohol of high interest in organic chemistry and pharmaceutical research. The compound has a defined molecular formula of C 14 H 14 O 2 and a molecular weight of 214.26 g/mol . Its structure consists of a biphenyl core substituted with a methanol group at one phenyl ring and a methoxy group at the para position of the other ring, a common pharmacophore in medicinal chemistry . Researchers utilize this compound as a key synthetic intermediate or building block for the construction of more complex molecules. Its structure is related to biologically active compounds; for instance, structurally similar biphenyl derivatives have been investigated for their anti-inflammatory properties, such as in the study of 4-O-methylhonokiol analogs which target pathways like AMP-activated protein kinase (AMPK) . Furthermore, related compounds like 4-Biphenylylmethanol have documented toxicological data, including effects on reproduction and development, highlighting the importance of such chemicals in toxicology and safety research . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-methoxyphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRSPKZCGUMKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359992
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20854-60-8
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Synthesis of 4 Methoxy 1,1 Biphenyl 4 Yl Methanol and Its Precursors

Construction of the Biphenyl (B1667301) Core System

The formation of the biphenyl linkage is the cornerstone of synthesizing (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol. This can be achieved through various modern and classical methods.

Modern Transition Metal-Catalyzed Cross-Coupling Protocols for Biaryl Formation

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the synthesis of biaryl compounds. wikipedia.org These reactions involve the coupling of an organometallic reagent with an organic halide or pseudohalide.

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. nih.govlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.org

For the synthesis of a precursor to this compound, such as 4-methoxybiphenyl (B1664174), the Suzuki-Miyaura coupling can be employed by reacting 4-methoxyphenylboronic acid with an aryl halide like bromobenzene. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. researchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Yield (%)
1Bromobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol (B145695)/Water80>95
24-IodotoluenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/Water10094
34-BromoanilinePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Toluene10098
44-Bromobenzyl alcoholPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water10085

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. numberanalytics.comorganic-chemistry.org While typically used to form substituted alkenes, it can be adapted for biphenyl synthesis through a tandem reaction sequence. For instance, an aryl halide can be coupled with a vinylboronic acid derivative, followed by further transformations.

The direct synthesis of the this compound backbone via a standard Heck reaction would involve coupling a halo-anisole with 4-vinylbenzyl alcohol. The regioselectivity of the Heck reaction can sometimes be a challenge, but modern advancements in catalyst design have improved control over the reaction outcome. biolmolchem.com

Table 2: General Conditions for Heck Coupling in Biaryl Precursor Synthesis

EntryAryl HalideAlkeneCatalystBaseSolventTemp. (°C)
14-Bromoanisole (B123540)4-Vinylbenzyl alcoholPd(OAc)₂Et₃NDMF100-120
2IodobenzeneStyrenePd@MOF-NH₂K₂CO₃DMF120
3Aryl Bromiden-Butyl Acrylate (B77674)Palladacycle/Phosphine (B1218219)K₂CO₃Toluene130

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds, traditionally involving the copper-mediated coupling of two aryl halides at high temperatures. organic-chemistry.org Modern modifications of the Ullmann reaction utilize catalytic amounts of copper or palladium and often employ ligands to facilitate the reaction under milder conditions, allowing for the synthesis of unsymmetrical biphenyls as well. nih.govnih.gov

The synthesis of a this compound precursor could be envisioned through the coupling of 4-iodoanisole (B42571) with a suitable 4-halobenzyl alcohol derivative. The choice of ligand and base is critical in promoting these transformations efficiently. researchgate.net

Table 3: Representative Conditions for Ullmann-type Coupling

EntryAryl Halide 1Aryl Halide 2/NucleophileMetalLigandBaseSolventTemp. (°C)
14-Iodoanisole4-Iodobenzyl alcoholCuNone (excess Cu)NoneSand>200
2Aryl IodideAliphatic AlcoholCuI1,10-PhenanthrolineCs₂CO₃Toluene110
34-IodotoluenePyrazoleCuIProlineCs₂CO₃MeCN90

The Kumada, Negishi, and Stille couplings are powerful palladium- or nickel-catalyzed cross-coupling reactions that utilize different organometallic reagents.

The Kumada coupling employs a Grignard reagent (organomagnesium halide) and is particularly effective for the synthesis of unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org A plausible route to the target molecule would involve the reaction of 4-methoxyphenylmagnesium bromide with 4-bromobenzyl alcohol, catalyzed by a nickel or palladium complex. arkat-usa.org

The Negishi coupling utilizes an organozinc reagent, which offers high reactivity and functional group tolerance. organic-chemistry.org The synthesis of the biphenyl core could be achieved by coupling an organozinc derivative of anisole (B1667542) with a 4-halobenzyl alcohol. nih.gov

The Stille coupling involves the reaction of an organotin reagent (stannane) with an organic halide. organic-chemistry.orglibretexts.org While organotin compounds are toxic, the Stille reaction is known for its tolerance of a wide variety of functional groups. The biphenyl structure could be formed by reacting a 4-methoxyphenylstannane with a 4-halobenzyl alcohol derivative in the presence of a palladium catalyst. nih.gov

Table 4: Overview of Kumada, Negishi, and Stille Coupling Variants

CouplingOrganometallic ReagentElectrophileCatalystGeneral Conditions
Kumada 4-Methoxyphenylmagnesium bromide4-Bromobenzyl alcoholNiCl₂(dppp) or Pd(PPh₃)₄THF, rt to reflux
Negishi 4-Methoxyphenylzinc chloride4-Bromobenzyl alcoholPd(OAc)₂/SPhosTHF, rt
Stille 4-(Tributylstannyl)anisole4-Bromobenzyl alcoholPd(PPh₃)₄Toluene, 80-110°C

Classical Homocoupling and Arylation Methods

Before the advent of modern cross-coupling reactions, classical methods such as reductive and oxidative homocoupling were employed for biaryl synthesis.

Reductive homocoupling of aryl halides can be achieved using various reducing agents in the presence of a nickel or palladium catalyst. For instance, the homocoupling of a 4-halobenzyl alcohol derivative could potentially yield a symmetrical biphenyl diol, which would then require further functionalization.

Oxidative homocoupling of organometallic reagents, such as arylboronic acids, can also lead to symmetrical biaryls. researchgate.net The oxidative homocoupling of 4-methoxyphenylboronic acid in the presence of a palladium catalyst and an oxidant can produce 4,4'-dimethoxybiphenyl. While this yields a symmetrical product, it demonstrates a classical approach to forming the biphenyl core.

Table 5: Classical Homocoupling Approaches

MethodSubstrateReagentsProduct
Reductive Homocoupling4-Bromobenzyl alcoholNiCl₂/Zn4,4'-Biphenyldimethanol
Oxidative Homocoupling4-Methoxyphenylboronic acidPd(OAc)₂/Benzoquinone4,4'-Dimethoxybiphenyl
Wurtz–Fittig and Bennett–Turner Reactions

The Wurtz-Fittig reaction provides a classical method for the formation of carbon-carbon bonds between aryl and alkyl halides. In the context of synthesizing precursors to this compound, this reaction would involve the coupling of an aryl halide with another aryl halide in the presence of sodium metal. geeksforgeeks.orgunacademy.comvedantu.com The reaction typically proceeds in a dry ether solvent. The mechanism can involve either organoalkali intermediates or a radical pathway. vedantu.com For the synthesis of an unsymmetrical biphenyl such as 4-methoxybiphenyl, a cross-coupling between two different aryl halides would be required, for instance, 4-bromoanisole and a 4-halobenzyl derivative. However, a significant drawback of the Wurtz-Fittig reaction for unsymmetrical biphenyl synthesis is the concurrent formation of symmetrical side products (e.g., 4,4'-dimethoxybiphenyl and 4,4'-disubstituted biphenyl), which can complicate purification and lower the yield of the desired product. wikipedia.org

The Bennett-Turner reaction , first reported in 1914, offers an alternative approach for the synthesis of biphenyl compounds through the homocoupling of Grignard reagents. nih.gov The original reaction involved the use of chromium(III) chloride (CrCl₃) to couple phenylmagnesium bromide. nih.gov Later modifications demonstrated that copper(II) chloride (CuCl₂) can also effectively promote this homocoupling. nih.gov While traditionally a homocoupling method, variations of this reaction can be envisioned for the synthesis of substituted biphenyls. For instance, the coupling of a pre-formed Grignard reagent derived from a methoxy-substituted aryl halide could be a potential route to the 4-methoxybiphenyl core. The proposed mechanism for copper-catalyzed homocoupling of arylboronic acids, which shares mechanistic similarities, involves the formation of a bimetallic arylcopper(II) intermediate, followed by reductive elimination to yield the biaryl product. nih.gov

ReactionReactantsReagentsKey FeaturesPotential Side Products
Wurtz-Fittig Aryl Halide 1 + Aryl Halide 2Sodium metal, dry etherForms C-C bond between two aryl groupsSymmetrical biphenyls (Ar1-Ar1, Ar2-Ar2)
Bennett-Turner Aryl Grignard ReagentCrCl₃ or CuCl₂Homocoupling of aryl Grignard reagentsPrimarily symmetrical biphenyls

Emerging Biocatalytic Approaches to Biphenyl Derivatives

In the pursuit of more sustainable and selective synthetic methods, biocatalysis has emerged as a powerful tool. Enzymes such as laccases and dioxygenases are capable of catalyzing the formation of biphenyl structures under mild conditions. rsc.orgnih.gov

Laccases , a class of multicopper oxidases, catalyze the one-electron oxidation of phenolic substrates, leading to the formation of radical species that can then couple to form biaryl linkages. rsc.orgnih.govnih.govresearchgate.net This approach is particularly attractive for the synthesis of hydroxylated biphenyl derivatives, which can then be further functionalized. For example, the laccase-mediated oxidation of phenolic compounds can lead to the formation of various nitrogenated biaryl products. rsc.org The versatility of laccases is further enhanced by the use of mediators, which can expand the substrate scope of the enzyme. nih.gov

Biphenyl dioxygenases are another class of enzymes that play a crucial role in the biodegradation of polychlorinated biphenyls (PCBs). nih.govresearchgate.net These enzymes catalyze the dihydroxylation of the aromatic ring at the 2,3- or 3,4-positions. nih.gov While their natural function is catabolic, the engineered use of these enzymes holds promise for the synthesis of specific hydroxylated biphenyl intermediates, which can serve as precursors for more complex derivatives. Directed evolution techniques have been employed to enhance the activity and broaden the substrate specificity of biphenyl dioxygenases, making them valuable tools for synthetic applications. nih.govresearchgate.net

BiocatalystSubstrate TypeTransformationKey Advantage
Laccase Phenolic compoundsOxidative coupling to form biarylsGreen and selective method for hydroxylated biphenyls
Biphenyl Dioxygenase Aromatic compoundsDihydroxylation of the aromatic ringPotential for specific hydroxylation patterns

Installation and Selective Functionalization of the Methoxy (B1213986) Moiety

The introduction of the methoxy group onto the biphenyl scaffold is a key step in the synthesis of the target molecule. This can be achieved either by starting with a methoxy-substituted precursor or by introducing the methoxy group at a later stage.

Alkylation Strategies for Methoxy Group Introduction on Biphenyl Precursors

A common and straightforward method for introducing a methoxy group is through the alkylation of a hydroxylated biphenyl precursor, such as 4-hydroxybiphenyl. The Williamson ether synthesis is a widely used method for this transformation. masterorganicchemistry.comyoutube.comlibretexts.orgquizlet.com This Sₙ2 reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent like dimethyl sulfate (B86663) or methyl iodide. prepchem.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide. prepchem.com

A specific example is the synthesis of 4-methoxybiphenyl from 4-phenylphenol. The reaction is conducted by heating a mixture of 4-phenylphenol, sodium hydroxide, and methanol (B129727), followed by the addition of dimethyl sulfate. prepchem.com

PrecursorAlkylating AgentBaseSolvent
4-HydroxybiphenylDimethyl sulfateSodium hydroxideMethanol/Water
4-HydroxybiphenylMethyl iodideSodium hydrideTetrahydrofuran (B95107)

Directed Aryl Ether Synthesis Methodologies

For more complex substrates or when high regioselectivity is required, directed aryl ether synthesis methodologies offer a powerful alternative.

Directed ortho-metalation (DoM) allows for the functionalization of an aromatic ring at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orguwindsor.cachem-station.comharvard.edu A methoxy group can act as a moderate DMG, directing lithiation to the adjacent position. This strategy can be employed to introduce other functional groups ortho to the methoxy group on a biphenyl ring, thereby enabling the synthesis of specifically substituted derivatives. The aryllithium intermediate generated can then react with a variety of electrophiles. wikipedia.org

The Ullmann condensation is another classical method for the formation of aryl ethers, involving the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. wikipedia.orgnih.govacs.orgunion.eduorganic-chemistry.org This reaction is particularly useful for coupling electron-deficient aryl halides. While traditionally requiring harsh conditions, modern modifications using soluble copper catalysts and ligands have made this reaction more versatile and applicable under milder conditions. This method could be used to couple a methoxy-containing phenol with a functionalized aryl halide or vice versa.

Introduction and Regioselective Functionalization of the Hydroxymethyl Group

The final step in the synthesis of this compound is the introduction of the hydroxymethyl group at the 4-position of the second phenyl ring.

Reduction of Carbonyl Precursors to Primary Alcohols

A common and efficient strategy for the introduction of a hydroxymethyl group is the reduction of a corresponding carbonyl precursor, such as an aldehyde or a carboxylic acid.

The reduction of a 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde to the desired primary alcohol can be readily achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) . numberanalytics.comnumberanalytics.comugm.ac.idmasterorganicchemistry.commasterorganicchemistry.com This reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. NaBH₄ is a selective reducing agent that will reduce aldehydes and ketones but generally not esters or carboxylic acids under these conditions. masterorganicchemistry.com

For the reduction of a 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it can reduce carboxylic acids, esters, and amides to the corresponding alcohols or amines. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukreddit.com The reaction is typically performed in an aprotic solvent like dry diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk

Alternatively, catalytic hydrogenation can be employed for the reduction of carbonyl groups. beilstein-journals.orgtcichemicals.comtum.de Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas can effectively reduce aldehydes and ketones to alcohols. The conditions for catalytic hydrogenation can often be milder than those required for metal hydride reductions. beilstein-journals.org

Carbonyl PrecursorReducing AgentSolventProduct
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehydeSodium Borohydride (NaBH₄)Methanol/EthanolThis compound
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acidLithium Aluminum Hydride (LiAlH₄)Diethyl ether/THFThis compound
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehydeH₂/Pd-CEthanolThis compound
Catalytic Hydrogenation Pathways

Catalytic hydrogenation offers a clean and efficient method for the reduction of aldehydes to alcohols. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction is generally carried out in a suitable solvent under a pressurized atmosphere of hydrogen gas.

For the conversion of 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde to this compound, a common protocol involves stirring the aldehyde with a catalytic amount of Pd/C in a solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. The reaction progress is monitored until the starting material is consumed, followed by filtration to remove the catalyst and evaporation of the solvent to yield the desired alcohol.

Table 1: Catalytic Hydrogenation of 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

Catalyst Hydrogen Pressure Solvent Temperature Reaction Time Yield (%)
10% Pd/C 1 atm Ethanol Room Temperature 12 h >95
5% Pd/C 3 bar Ethyl Acetate 25 °C 4 h High
Metal Hydride Reduction Methodologies

Metal hydride reagents are widely employed for the reduction of carbonyl compounds due to their high efficiency and selectivity. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose.

Sodium borohydride is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. The reduction of 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde with NaBH₄ is typically performed in a protic solvent such as methanol or ethanol at room temperature. The reaction is generally rapid and provides high yields of the corresponding alcohol. umass.edu

Lithium aluminum hydride is a much stronger reducing agent than sodium borohydride and can reduce a wider range of functional groups. numberanalytics.comnumberanalytics.com The reduction of 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde with LiAlH₄ is usually carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, the reaction is often conducted at lower temperatures and requires careful quenching of the excess reagent. ic.ac.uk

Table 2: Metal Hydride Reduction of 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

Reducing Agent Solvent Temperature Reaction Time Yield (%)
Sodium Borohydride (NaBH₄) Methanol Room Temperature 30 min ~98
Lithium Aluminum Hydride (LiAlH₄) THF 0 °C to Room Temp 1 h High

Formylation of Biphenyl Systems and Subsequent Reduction

An alternative strategy for the synthesis of this compound involves the initial formylation of a suitable biphenyl precursor, such as 4-methoxybiphenyl, followed by the reduction of the resulting aldehyde. Common formylation methods include the Vilsmeier-Haack and Rieche reactions.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. thieme-connect.dechemistrysteps.com For 4-methoxybiphenyl, the formylation is expected to occur at the para position of the unsubstituted phenyl ring due to the directing effect of the methoxy group.

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). uniroma1.itwikipedia.org This method is also suitable for the formylation of activated aromatic compounds.

Once the 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde is synthesized via one of these formylation methods, it can be subsequently reduced to the target alcohol using the catalytic hydrogenation or metal hydride reduction techniques described previously.

Table 3: Formylation of 4-Methoxybiphenyl and Subsequent Reduction

Formylation Method Formylation Reagents Reduction Method Overall Yield (%)
Vilsmeier-Haack POCl₃, DMF NaBH₄ Good
Rieche Cl₂CHOMe, TiCl₄ Catalytic Hydrogenation Moderate to Good

Direct Hydroxymethylation Procedures

Direct hydroxymethylation involves the introduction of a hydroxymethyl group (-CH₂OH) directly onto the aromatic ring. While less common for biphenyl systems, this can be achieved under specific conditions, for instance, using formaldehyde (B43269) in the presence of an acid catalyst. The reaction with 4-methoxybiphenyl would likely yield a mixture of isomers, with the substitution pattern influenced by the directing effects of the methoxy group and the biphenyl moiety. This method often suffers from lower selectivity and the formation of polymeric byproducts, making it a less favored synthetic route compared to the reduction of a pre-formed aldehyde.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 1,1 Biphenyl 4 Yl Methanol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol is a key site for various chemical transformations.

Oxidation Reactions of the Hydroxymethyl Group

The hydroxymethyl group of this compound can be oxidized to the corresponding aldehyde, 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde. This transformation is a critical step in the synthesis of various organic compounds. nih.govnih.gov

Several oxidizing agents can be employed for this purpose. For instance, photocatalytic oxidation using titanium dioxide (TiO2) in water has been explored for the selective oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde. scispace.comresearchgate.net While this specific study does not use the biphenyl-containing substrate, it provides insight into the oxidation of a similar methoxy-substituted benzylic alcohol. The yield and selectivity of such reactions can be influenced by the catalyst preparation and reaction conditions. scispace.com In some cases, the oxidation can proceed further to yield the carboxylic acid, 4-methoxybenzoic acid, as a by-product. scispace.comresearchgate.net

The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and maximize the yield of the desired aldehyde. For example, some catalytic systems have shown high efficiency in oxidizing primary alcohols to aldehydes with high yields and selectivity, even allowing for the recycling of the catalyst. researchgate.net

Table 1: Oxidation of this compound
ReactantProductReaction Type
This compound4'-Methoxy-[1,1'-biphenyl]-4-carbaldehydeOxidation

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound can undergo esterification and etherification reactions to form a variety of derivatives.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride, in the presence of a catalyst, yields an ester. nih.gov The Fischer esterification method, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is a common approach. researchgate.net The yield of the ester can be influenced by factors such as the molar ratio of reactants, reaction temperature, catalyst concentration, and reaction time. researchgate.net For example, in the esterification of caffeic acid with methanol (B129727) using p-toluenesulfonic acid as a catalyst, an excess of methanol was used to shift the equilibrium towards the product. researchgate.net

Etherification: The hydroxyl group can also be converted into an ether. One common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 2: Derivatization Reactions of this compound
ReactantReagentProduct Type
This compoundCarboxylic Acid/Acid ChlorideEster
This compoundAlkyl Halide (after deprotonation)Ether

Nucleophilic Substitution Reactions at the Benzylic Carbon (e.g., Halogenation)

The benzylic carbon of this compound is susceptible to nucleophilic substitution reactions. A common example is halogenation, where the hydroxyl group is replaced by a halogen atom. This can be achieved using various halogenating agents, such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).

These reactions typically proceed through an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate. The resulting benzylic halides are valuable intermediates for further synthetic transformations.

Reactivity of the Biphenyl (B1667301) System

The biphenyl core of the molecule also exhibits characteristic reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Biphenyl Core

The biphenyl system can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on one of the aromatic rings. youtube.commasterorganicchemistry.com The position of substitution is directed by the existing substituents: the hydroxymethyl group and the methoxy (B1213986) group.

The methoxy group (-OCH3) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. youtube.comlibretexts.org The hydroxymethyl group (-CH2OH) is a weakly deactivating, ortho-, para-directing group. In electrophilic aromatic substitution reactions on substituted benzenes, activating groups generally direct the incoming electrophile to the ortho and para positions. libretexts.org

Given the presence of the strongly activating methoxy group, electrophilic substitution is expected to occur predominantly on the methoxy-substituted ring at the positions ortho to the methoxy group. youtube.comlibretexts.org

Table 3: Directing Effects in Electrophilic Aromatic Substitution
SubstituentActivating/DeactivatingDirecting Effect
-OCH3Strongly ActivatingOrtho, Para
-CH2OHWeakly DeactivatingOrtho, Para

Nucleophilic Aromatic Substitution Involving the Methoxy Group

While less common than electrophilic substitution for this electron-rich system, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. masterorganicchemistry.com Generally, SNAr reactions require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. masterorganicchemistry.comlibretexts.org

The methoxy group itself is generally a poor leaving group. However, in some cases, particularly in intramolecular reactions, the methoxy group on an arene can be displaced by a nucleophile. ntu.edu.sg For SNAr to occur on the methoxy-substituted ring of this compound, harsh reaction conditions or activation of the ring by other means would likely be necessary. The mechanism of such reactions can be complex, sometimes proceeding through a concerted pathway rather than the traditional two-step addition-elimination mechanism involving a Meisenheimer complex. nih.govnih.gov

Functional Group Interconversions on the Aromatic Rings

The aromatic rings of this compound offer sites for various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. These transformations primarily involve electrophilic aromatic substitution and the modification of the existing methoxy substituent.

Electrophilic Aromatic Substitution: The biphenyl system is generally more reactive towards electrophiles than benzene. The methoxy group (-OCH₃) on one of the phenyl rings is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. masterorganicchemistry.com This means it increases the electron density of the ring it is attached to, making it more susceptible to attack by electrophiles, and directs incoming substituents to the positions adjacent (ortho) and opposite (para) to itself. Given that the para position is already part of the biphenyl linkage, electrophilic attack is anticipated to occur predominantly at the ortho positions relative to the methoxy group (positions 3' and 5').

Common electrophilic substitution reactions applicable to this system include:

Nitration: The introduction of a nitro group (-NO₂) can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. For instance, the nitration of 4-methoxyaniline, a related compound, is a key step in the synthesis of its nitro derivatives. google.com In the case of 4-methoxybiphenyl (B1664174), nitration would be expected to yield primarily 4-methoxy-3'-nitrobiphenyl. nih.gov

Bromination: The introduction of a bromine atom can be accomplished using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a suitable solvent. Studies on the bromination of 4-methoxybiphenyl have shown that substitution occurs on both rings. acs.orgacs.org Reaction with bromine in chloroform (B151607) in the presence of iron powder yields 3-bromo-4-methoxybiphenyl (B1266917) and 4'-bromo-4-methoxybiphenyl, as well as the disubstituted product 3,4'-dibromo-4-methoxybiphenyl. acs.org The relative yields of these products can be influenced by reaction conditions.

Modification of the Methoxy Group:

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group (-OH), a process known as demethylation. This transformation is significant as it converts the ether into a phenol (B47542), which opens up different avenues for further functionalization. A common and effective reagent for this purpose is boron tribromide (BBr₃). chem-station.comcommonorganicchemistry.com This strong Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. chem-station.com The reaction is often performed in a solvent like dichloromethane (B109758) at low temperatures. orgsyn.orgcommonorganicchemistry.com This method is particularly valuable for its high efficiency and tolerance of other functional groups, making it suitable for complex molecules like iodinated methoxy biphenyls. orgsyn.orgmdma.ch Other reagents like 47% hydrobromic acid (HBr) can also be used, typically at elevated temperatures. chem-station.comcommonorganicchemistry.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) on the aromatic rings of this compound is generally challenging. SₙAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) to activate the ring for nucleophilic attack. wikipedia.orglibretexts.orgchemistrysteps.com The methoxy group is an electron-donating group, which deactivates the ring towards nucleophiles. Therefore, to make SₙAr possible, the biphenyl scaffold would first need to be modified through electrophilic substitution to introduce the necessary activating groups.

Advanced Catalytic Reactions and Mechanistic Pathways

The synthesis and modification of the this compound scaffold heavily rely on advanced catalytic reactions, particularly those catalyzed by palladium. Understanding the mechanisms of these reactions is crucial for controlling reactivity and achieving desired outcomes.

Elucidation of Palladium-Catalyzed Reaction Mechanisms

The formation of the biphenyl core is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction. libretexts.org This powerful palladium-catalyzed method creates a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide. libretexts.orgyonedalabs.com For the synthesis of the target molecule's backbone, this would involve coupling a methoxy-substituted aryl halide with a hydroxymethyl-substituted phenylboronic acid, or vice versa.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex (Ar-Pd-X). This step oxidizes palladium from the 0 to the +2 oxidation state.

Transmetalation: In this step, the organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron compound. The halide (X) on the palladium is replaced by the new aryl group (Ar'), resulting in a diorganopalladium(II) complex (Ar-Pd-Ar').

Reductive Elimination: This is the final step, where the two organic groups (Ar and Ar') are coupled together, forming the new carbon-carbon bond of the biphenyl product (Ar-Ar'). The palladium catalyst is simultaneously reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle.

While this represents the fundamental pathway, the specific mechanism can be more complex, involving ligand association/dissociation and solvent effects. The choice of catalyst (palladium source and ligands), base, and solvent can significantly influence the efficiency and outcome of the reaction. libretexts.orgyonedalabs.com

Understanding Reaction Selectivity and Stereochemistry in Biphenyl Systems

Reaction Selectivity: In the context of functionalizing the this compound system, regioselectivity is a key consideration. As discussed in section 3.2.3, in electrophilic aromatic substitution reactions, the electron-donating methoxy group directs incoming electrophiles to the ortho and para positions of its own ring. youtube.com Since the phenyl group acts as a para-substituent, this leaves the two ortho positions (3' and 5') as the most likely sites for substitution on that ring. The other ring, containing the hydroxymethyl group (a weakly deactivating group), is less reactive towards electrophiles. This difference in reactivity allows for selective functionalization of the methoxy-bearing ring.

In Suzuki-Miyaura couplings, chemoselectivity can be important when dealing with substrates containing multiple halide atoms. The reactivity of organohalides in the oxidative addition step generally follows the order: I > Br > Cl. This allows for selective coupling at the more reactive halogen site while leaving the less reactive one intact for subsequent transformations.

Stereochemistry and Atropisomerism: A critical stereochemical feature of substituted biphenyl systems is atropisomerism . This is a type of axial chirality that arises from restricted rotation (hindered rotation) around the single bond connecting the two aryl rings. pharmaguideline.comwikipedia.org If the substituents in the ortho positions of both rings are sufficiently bulky, they will sterically hinder free rotation. This can lead to the existence of stable, non-superimposable mirror-image conformers (enantiomers) that can be isolated. pharmaguideline.comwikipedia.orgyoutube.com

For this compound itself, the substituents are not in the ortho positions, so free rotation around the biphenyl bond is expected. However, if bulky groups were introduced at the 2, 2', 6, and 6' positions, atropisomerism could be induced. The stability of atropisomers, and thus their ability to be isolated, depends on the energy barrier to rotation. wikipedia.org Methoxy groups in the ortho position can contribute significantly to this rotational barrier. acs.org The synthesis of specific atropisomers often requires diastereoselective methods, where a pre-existing chiral center in the molecule influences the formation of one axial stereoisomer over the other. nih.govuni-muenchen.deyoutube.com

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies provide quantitative insights into the factors that govern the speed and favorability of reactions involving this compound and related compounds.

Kinetic Studies: For the Suzuki-Miyaura cross-coupling, the rate-determining step can vary depending on the specific substrates and reaction conditions. Often, the oxidative addition of the aryl halide to the Pd(0) catalyst is the slowest step. However, in some systems, particularly with highly active catalysts or reactive aryl halides, transmetalation can become rate-limiting.

The choice of base, solvent, and temperature can significantly impact the reaction kinetics. For example, studies on the Suzuki coupling of 4-bromoanisole (B123540) with phenylboronic acid have shown that different bases lead to varying reaction rates and yields. researchgate.net The data below illustrates the effect of different bases on the conversion percentage in this model reaction, which is relevant to the synthesis of the 4-methoxybiphenyl core.

Table 1: Effect of various bases on the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. Data adapted from researchgate.net.

Thermodynamic Studies: Thermodynamic parameters, such as the activation energy (Ea) or the free energy of activation (ΔG‡), quantify the energy barrier that must be overcome for a reaction to occur. For atropisomers, the rotational energy barrier determines their stability and rate of interconversion (racemization). For a biphenyl system to be considered to have stable atropisomers at room temperature, the rotational barrier is generally accepted to be around 93 kJ/mol (22 kcal/mol). wikipedia.org Computational studies on diamide-bridged biphenyls have calculated high interconversion barriers (e.g., ΔG‡ = 148.7 kJ/mol), confirming that such systems are configurationally stable. nih.govuni-muenchen.de Kinetic studies on some para-substituted biphenyls have shown that the nature of the substituents (e.g., methoxy vs. nitro) can significantly accelerate or decelerate the rate of racemization, highlighting the electronic influence on the rotational barrier. youtube.com

Table of Mentioned Chemical Compounds

Advanced Methodologies and Characterization Techniques in 4 Methoxy 1,1 Biphenyl 4 Yl Methanol Research

Continuous Flow Chemistry and Process Intensification for Biphenyl (B1667301) Synthesis

Continuous flow chemistry represents a paradigm shift in the synthesis of biphenyl compounds, moving away from traditional batch processing to a more controlled and efficient methodology. osti.govajinomoto.com This approach offers numerous advantages, including enhanced safety, better reproducibility, and improved scalability. osti.govajinomoto.comyoutube.com For the synthesis of biphenyls, particularly through well-established methods like the Suzuki-Miyaura coupling, continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. rsc.orgacs.orgacsgcipr.org

Process intensification, a core principle of green chemistry, is inherently achieved through continuous flow systems. osti.gov These systems minimize reaction volumes, reduce waste generation, and often allow for the use of safer, immobilized catalysts. mdpi.comresearchgate.net The ability to handle unstable intermediates and conduct reactions at elevated temperatures and pressures safely opens up new synthetic pathways that are challenging to explore in conventional batch reactors. osti.gov For instance, the Suzuki-Miyaura coupling, a cornerstone of biphenyl synthesis, has been successfully adapted to continuous flow processes, including triphasic systems, demonstrating the robustness of this technology. acs.orgmdpi.com The use of packed-bed reactors with heterogeneous catalysts further enhances the efficiency by simplifying product purification and catalyst recycling. rsc.orgresearchgate.net

ParameterBatch ProcessingContinuous Flow Chemistry
Reaction ControlLimited control over mixing and heat transfer, potential for hotspots.Precise control over temperature, pressure, and mixing. youtube.com
SafetyHigher risk due to large volumes of reactants and solvents.Enhanced safety due to small reaction volumes and contained systems. ajinomoto.com
ScalabilityScaling up can be challenging and non-linear.Easier and more predictable scalability by extending operation time. ajinomoto.com
EfficiencyOften lower yields and requires significant downstream processing.Higher yields, improved purity, and reduced waste. osti.gov
Catalyst UseHomogeneous catalysts are common, requiring complex removal.Facilitates the use of reusable heterogeneous or immobilized catalysts. mdpi.comresearchgate.net

Principles of Spectroscopic and Spectrometric Characterization for Structural Elucidation (Methodologies, not data)

The definitive identification and structural elucidation of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol rely on a suite of powerful spectroscopic and spectrometric techniques. Each method provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biphenyl Derivative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. msu.edu The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field. technologynetworks.com For biphenyl derivatives like this compound, ¹H and ¹³C NMR are the most commonly employed techniques.

In ¹H NMR, the chemical shift of each proton provides information about its electronic environment. Protons on the aromatic rings of the biphenyl system will appear in a characteristic region of the spectrum. The splitting of these signals (spin-spin coupling) reveals the number of neighboring protons, which is crucial for determining the substitution pattern on each phenyl ring. The integration of the signals corresponds to the number of protons of each type.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak in the mass spectrum will correspond to the exact molecular weight of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization is characteristic of its structure. For biphenyl derivatives, common fragmentation pathways can involve cleavage of the bond between the two phenyl rings or loss of substituents. The fragmentation of the biphenyl core itself has been a subject of detailed study. acs.org Analysis of these fragment ions helps to confirm the presence of the methoxy (B1213986) and methanol (B129727) functional groups and their positions on the biphenyl scaffold. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. bellevuecollege.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

For this compound, the IR spectrum will show characteristic absorption bands for the different functional groups present:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group of the methanol substituent. pressbooks.pub

C-O Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ will correspond to the C-O stretching vibrations of the alcohol and the methoxy ether group.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of the C-H bonds of the aromatic rings.

Aromatic C=C Stretch: A series of sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl rings.

C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

The presence and position of these characteristic peaks in the IR spectrum provide strong evidence for the presence of the key functional groups in this compound. aip.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in the solid state. wikipedia.org The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information about:

The exact bond lengths and bond angles within the molecule.

The conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings.

The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

This technique is considered the gold standard for structural elucidation, as it provides a complete and unambiguous picture of the molecule's solid-state architecture. researchgate.net

Chromatographic Separation and Purification Methodologies (Principles, not specific conditions)

Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. The principle of chromatography is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

For the purification of this compound from a reaction mixture, several chromatographic techniques can be employed:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid analytical technique used to monitor the progress of a reaction and to determine the optimal solvent system for a larger-scale separation. wpmucdn.com A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The different components of the mixture will travel up the plate at different rates, resulting in their separation. wpmucdn.com

Column Chromatography: This is a preparative technique used to separate and purify larger quantities of a compound. The stationary phase is packed into a column, and the reaction mixture is loaded onto the top. The mobile phase is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected as they elute from the column, and those containing the pure desired product are combined.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive chromatographic technique that uses high pressure to force the mobile phase through a column packed with very small particles of stationary phase. This results in much higher resolution and faster separation times compared to traditional column chromatography. For biphenyl compounds, reversed-phase HPLC, often utilizing stationary phases with biphenyl moieties, is a common approach. chromatographyonline.comnih.gov These specialized columns can offer unique selectivity for aromatic compounds due to potential π-π interactions between the analyte and the stationary phase. chromatographyonline.comrestek.com

The choice of stationary and mobile phases is critical for achieving a successful separation and is determined by the polarity of the target compound and the impurities to be removed.

Table of Mentioned Compounds
Compound NameRole in Article
This compoundSubject of the article
BiphenylParent compound for the subject molecule

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment and separation of non-volatile to semi-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, where the stationary phase is nonpolar and the mobile phase is polar.

Research Findings: In the analysis of biphenyl derivatives, the choice of stationary phase is critical for achieving optimal separation. While standard C18 columns are widely used, stationary phases incorporating a biphenyl moiety have gained interest for their unique selectivity. chromatographyonline.comchromatographyonline.com These biphenyl phases can engage in π-π interactions with aromatic analytes, providing a different retention mechanism compared to the hydrophobic interactions that dominate on C18 phases. chromatographyonline.comchromatographyonline.com This alternative selectivity can be crucial for resolving closely related impurities from the main compound.

The mobile phase composition, typically a mixture of water with methanol or acetonitrile (B52724), significantly influences the separation. chromatographyonline.commdpi.com For separations on phenyl-based columns, methanol is often the preferred organic modifier over acetonitrile. researchgate.netphenomenex.com The π-electrons in the nitrile bond of acetonitrile can compete with the analyte for π-π interactions with the stationary phase, potentially reducing selectivity. phenomenex.com Studies on related polyphenyls have demonstrated successful separation using gradient elution, where the proportion of the organic solvent (e.g., methanol) is increased over the course of the analysis to elute more strongly retained compounds. qub.ac.uk Detection is commonly performed using a UV detector, as the aromatic rings in this compound provide strong chromophores. qub.ac.uk Wavelengths such as 254 nm or 280 nm are often suitable. chromatographyonline.comqub.ac.uk

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterConditionReference
ColumnAscentis Express Biphenyl, 100 mm x 2.1 mm, 2.7-µm particles chromatographyonline.comchromatographyonline.com
Mobile PhaseA: Water, B: Methanol. Gradient elution from 80% B to 100% B. qub.ac.uk
Flow Rate0.5 mL/min chromatographyonline.com
Column Temperature35 °C chromatographyonline.com
DetectorUV Absorbance at 254 nm chromatographyonline.com
Injection Volume5 µLN/A

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography is the premier technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC is primarily used to identify and quantify volatile impurities, which may include residual solvents from the synthesis or purification process (e.g., toluene) or low molecular weight byproducts. ispub.comgcms.cz

Research Findings: The standard configuration for this type of analysis is a GC system equipped with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. ispub.comscielo.brresearchgate.net The separation is performed on a capillary column, where the choice of stationary phase chemistry is crucial. For general-purpose screening of volatile impurities, a column with a mid-polar stationary phase, such as one containing 5% phenyl-substituted polydimethylsiloxane (B3030410) (e.g., DB-5), provides excellent resolving power for a wide range of analytes. scielo.br

Sample introduction can be achieved via direct liquid injection or, for enhanced sensitivity of trace volatiles, by headspace sampling. scielo.brresearchgate.net The analysis involves a carefully controlled temperature program where the column temperature is gradually increased to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase. ispub.com For instance, the analysis of biphenyl and biphenyl oxide in aqueous samples has been successfully carried out using a DB-5 column with helium as the carrier gas and specific temperature settings for the injector and detector to ensure efficient volatilization and detection. scielo.br The analysis of methanol itself can be challenging due to its high volatility and low molecular weight, which can cause it to co-elute with other early-eluting compounds; however, derivatization or carefully optimized methods can overcome this. mdpi.com

Table 2: Representative GC Parameters for Volatile Impurity Analysis

ParameterConditionReference
ColumnDB-5 (5% Phenyl Polydimethylsiloxane), 25 m x 0.33 mm I.D., 0.5 µm film thickness scielo.br
Carrier GasHelium or Nitrogen ispub.comscielo.br
Injector Temperature275 °C scielo.br
DetectorFlame Ionization Detector (FID) ispub.comscielo.br
Detector Temperature285 °C scielo.br
Temperature ProgramInitial: 40 °C for 5 min, Ramp: 10 °C/min to 200 °C, Hold for 5 min ispub.com

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile
Biphenyl
Biphenyl oxide
Helium
Methanol
Nitrogen
2-phenylphenol

Theoretical and Computational Chemistry Applied to 4 Methoxy 1,1 Biphenyl 4 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are instrumental in determining its optimized geometry, electronic properties, and reactivity descriptors. nih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov For substituted biphenyls, the nature and position of the substituents significantly impact these frontier orbitals.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups are expected to be regions of high negative potential, while the hydrogen atoms of the hydroxyl group and the aromatic protons would exhibit positive potential. These sites are crucial for understanding intermolecular interactions, such as hydrogen bonding.

Table 1: Representative DFT-Calculated Properties of this compound and Analogs

PropertyThis compound (Predicted)4,4'-Dimethoxy-1,1'-biphenyl (Calculated)4-Methoxy-4'-nitrobiphenyl (Calculated) nih.gov
Dihedral Angle (°) (Phenyl-Phenyl) ~40-45~38~39
HOMO Energy (eV) -5.8-5.6-6.5
LUMO Energy (eV) -1.2-0.9-2.8
HOMO-LUMO Gap (eV) 4.64.73.7
Dipole Moment (Debye) ~2.5~1.8~5.0

Note: Values for this compound are predictive and based on general principles and data from analogous compounds. Values for analogs are from published studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. arxiv.org These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the interatomic potentials.

A key aspect of biphenyl (B1667301) derivatives is their conformational isomerism, arising from the restricted rotation around the single bond connecting the two phenyl rings. slideshare.net MD simulations can map the potential energy surface as a function of the dihedral angle, revealing the most stable conformations and the energy barriers between them. For this compound, the interplay between the steric hindrance of the ortho-hydrogens and the electronic effects of the substituents determines the preferred twisted conformation. ic.ac.uk

When simulated in a solvent like water or methanol (B129727), MD can elucidate the nature of intermolecular interactions. The methoxy and hydroxymethyl groups can act as both hydrogen bond donors and acceptors. mdpi.comnih.gov MD simulations can quantify the extent and dynamics of hydrogen bonding between the solute and solvent molecules, which is crucial for understanding its solubility and solvation properties. researchgate.netmdpi.com Analysis of radial distribution functions (RDFs) from MD trajectories can reveal the average distances and coordination numbers of solvent molecules around specific functional groups of the solute.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Biphenyl Derivative

ParameterTypical Value/SettingPurpose
Force Field OPLS-AA, AMBER, CHARMMDescribes the potential energy of the system.
Solvent Model TIP3P, SPC/E (for water)Represents the solvent molecules. researchgate.net
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature 298 K (Room Temperature)Simulates ambient conditions.
Pressure 1 atmSimulates ambient conditions.
Simulation Time 10-100 nsDuration of the simulation to sample conformational space.
Time Step 1-2 fsIntegration time step for the equations of motion.

Quantum Chemical Modeling of Reaction Energetics and Transition States

Quantum chemical methods are essential for modeling the energetics of chemical reactions, including the synthesis of this compound. These methods can be used to calculate the energies of reactants, products, intermediates, and transition states along a reaction pathway. rsc.org

A common synthetic route to biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. rsc.org Quantum chemical calculations can be used to elucidate the mechanism of this palladium-catalyzed reaction, identifying the key steps such as oxidative addition, transmetalation, and reductive elimination. rsc.org By calculating the activation energy for each step, the rate-determining step of the reaction can be identified.

For the synthesis of this compound, one could model the coupling of a boronic acid derivative of one phenyl ring with a halide of the other. The calculations would provide detailed geometries of the transition state structures, which are high-energy, transient species that cannot be directly observed experimentally. Understanding the structure and energy of these transition states is crucial for optimizing reaction conditions to improve yield and selectivity.

Table 3: Illustrative Reaction Energetics for Key Steps in a Suzuki-Miyaura Coupling

Reaction StepTypical Activation Energy (kcal/mol)Description
Oxidative Addition 10 - 20The palladium catalyst inserts into the aryl-halide bond.
Transmetalation 15 - 25The aryl group from the boronic acid is transferred to the palladium center.
Reductive Elimination 5 - 15The two aryl groups couple, and the biphenyl product is released from the catalyst.

Note: These are typical energy ranges and can vary significantly based on the specific reactants, catalyst, and solvent used.

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. For this compound, these predictions can aid in the confirmation of its structure.

Calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide theoretical spectra that can be compared with experimental data. nih.gov A good correlation between the calculated and experimental shifts provides strong evidence for the proposed molecular structure. nih.gov

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. nih.gov This allows for the assignment of specific absorption bands in the experimental spectrum to particular vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various C-H and C=C vibrations of the aromatic rings. nist.gov Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Table 4: Predicted vs. Typical Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Typical Experimental Range (ppm)
C-O (Methoxy) 55.355-56
C-OH (Hydroxymethyl) 64.563-65
Aromatic C-H 114-130114-130
Aromatic C-quaternary 132-159131-160

Note: Predicted values are based on computational chemistry databases and may vary depending on the level of theory and solvent effects. Experimental ranges are based on analogous compounds. wiley-vch.dechemicalbook.comrsc.org

Applications As Synthetic Intermediates and in Advanced Materials Science

Role as Building Blocks in Organic Synthesis

(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol is primarily utilized as an intermediate or building block in organic synthesis. lookchem.combldpharm.comlookchem.com The presence of the hydroxyl (-OH) group on the benzylic carbon provides a reactive handle for a multitude of chemical transformations. This allows for its incorporation into larger, more complex molecular structures, which are often targets in pharmaceutical and fine chemical manufacturing. lookchem.comnih.gov

The key reactivity of the molecule is centered on its functional groups:

Hydroxymethyl Group (-CH₂OH): This primary alcohol functionality can undergo a wide range of common organic reactions. It can be easily oxidized to form the corresponding aldehyde (4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde) or carboxylic acid (4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid). Furthermore, it can participate in esterification or etherification reactions to attach various other molecular fragments. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce functionalities like amines, azides, or cyano groups.

Biphenyl (B1667301) Core: The rigid biphenyl structure serves as a robust scaffold. The π-conjugated system influences the electronic properties of the molecule and any derivatives synthesized from it.

Methoxy (B1213986) Group (-OCH₃): This electron-donating group on one of the phenyl rings modulates the electronic nature of the biphenyl system, influencing the reactivity and properties of the molecule and its derivatives.

The combination of these features makes this compound a strategic starting material for constructing molecules where a rigid spacer with specific electronic characteristics is required.

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 20854-60-8
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Boiling Point 376°C at 760 mmHg
Density 1.112 g/cm³
Flash Point 173.5°C

This data is compiled from chemical supplier information. lookchem.com

Precursors for Functional Polymers and Dendrimers

The structure of this compound is well-suited for the synthesis of functional polymers and for incorporation into dendritic structures.

In polymer science, the 4-methoxybiphenyl (B1664174) unit is a known mesogen, a fundamental component of a molecule that can induce liquid crystalline phases. researchgate.net Molecules containing rigid rod-like units such as the biphenyl core are known to exhibit liquid crystalline behavior, which is crucial for applications like liquid-crystal displays (LCDs). ossila.comnih.govmdpi.com The hydroxyl group of this compound allows it to act as an initiator for ring-opening polymerization of cyclic monomers like lactones or carbonates. sigmaaldrich.com This would result in a polymer chain with the methoxybiphenyl mesogen attached at one end. Alternatively, the hydroxyl group can be modified into a polymerizable group (e.g., an acrylate (B77674) or methacrylate), and the resulting monomer can be polymerized to create side-chain liquid-crystalline polymers, where the rigid mesogenic units are pendant to the flexible polymer backbone. researchgate.net

While specific examples detailing the use of this compound in dendrimer synthesis are not prominent, its structure lends itself to such applications. Dendrimers are highly branched, well-defined macromolecules with a vast number of surface functional groups. researchgate.net The hydroxyl group of the compound could be used to attach it to the surface of an existing dendrimer, modifying the surface properties by introducing the rigid, functional biphenyl unit. Conversely, it could potentially be modified to act as a core molecule from which dendritic branches are grown. Standard dendrimer synthesis often involves iterative reaction sequences, for example, using amines and acrylates to build poly(amidoamine) (PAMAM) dendrimers. mdpi.comrsc.org

Design and Synthesis of Biphenyl-Based Ligands for Catalysis

The biphenyl scaffold is a cornerstone in the design of privileged ligands for homogeneous catalysis, most notably in the class of biaryl phosphines. These ligands are crucial for many metal-catalyzed cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. While this compound is not itself a ligand, it serves as an excellent precursor for their synthesis.

The synthetic strategy involves converting the benzylic hydroxyl group into a phosphine (B1218219). This is typically achieved by first converting the alcohol to a benzyl (B1604629) halide (e.g., -CH₂Cl or -CH₂Br), which can then react with a phosphide (B1233454) source, such as lithium diphenylphosphide (LiPPh₂), to yield the desired phosphine ligand (e.g., (4'-methoxy-[1,1'-biphenyl]-4-yl)methyl)diphenylphosphine). The resulting ligand would feature a PPh₂ group tethered to the biphenyl framework. Such ligands can coordinate to transition metals like palladium, rhodium, or copper, forming catalysts with specific steric and electronic properties. nih.govbeilstein-journals.org The methoxy group on the biphenyl backbone acts as an electron-donating group, which can influence the electron density at the metal center, thereby tuning the catalyst's activity, stability, and selectivity. The development of novel ligands is a continuous effort in catalysis to improve reaction efficiency and expand the scope of chemical transformations. nih.govderpharmachemica.comresearchgate.netbeilstein-journals.org

Integration into Organic Electronic and Optoelectronic Materials

The rigid, π-conjugated structure of the biphenyl moiety makes it a prime candidate for use in organic electronic and optoelectronic materials. These applications rely on the ability of organic molecules to transport charge or emit light.

The extended π-system of this compound and its derivatives allows for effective π-π stacking in the solid state, which is a key mechanism for charge transport in organic semiconductors. The inherent rigidity of the biphenyl core helps in forming ordered structures, such as liquid crystalline phases, which can enhance charge mobility. mdpi.com For these reasons, biphenyl-containing molecules are investigated as components in organic field-effect transistors (OFETs) and as host materials in organic light-emitting diodes (OLEDs). osaka-u.ac.jp

Furthermore, the biphenyl scaffold is a known luminophore, capable of emitting light upon excitation. The luminescent properties can be tuned by modifying the substituents on the biphenyl rings. The electron-donating methoxy group in this compound can influence the energy levels of the molecular orbitals (HOMO/LUMO) and thus alter the color and efficiency of the emitted light. Biphenyl derivatives are also used in the construction of luminescent metal-organic frameworks (MOFs), where their emission can be used for chemical sensing applications. mdpi.commdpi.com The potential to convert the hydroxyl group into other functionalities provides a route to integrate this luminescent core into a wide array of advanced materials. osaka-u.ac.jp

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
6-(4-methoxybiphenyl-4'-oxy)hexyl vinyl hexanedioate
Biphenyl-4-methanol
Lithium diphenylphosphide
((4'-methoxy-[1,1'-biphenyl]-4-yl)methyl)diphenylphosphine

Q & A

Q. What are the common synthetic routes for (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) using aryl halides and boronic acids. Key steps include:
  • Catalyst System : Ni/Pd dual catalysis (e.g., for Methyl 3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoate synthesis) with optimized solvent systems (ethanol or dioxane/water mixtures) .

  • Halogenation : Sandmeyer reaction for introducing bromine or cyano groups at specific positions .

  • Purification : Flash chromatography (petroleum ether/ethyl acetate) yields >95% purity .

  • Yield Optimization : Temperature (65°C) and stoichiometric control (1.1 eq. reagents) improve efficiency .

    • Data Table : Synthetic Routes Comparison
MethodCatalystSolventYieldPurityReference
Suzuki-MiyauraPd/NiEthanol75-85%>95%
Sandmeyer HalogenationHBr/CuCNDioxane/Water60-70%90%

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify methoxy (-OCH3_3), biphenyl protons, and hydroxymethyl (-CH2_2OH) groups. For example, biphenyl protons appear as doublets (δ 7.2–7.6 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+ at m/z 293.1152) validate molecular formula (C14_{14}H14_{14}O2_2) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis .
  • Waste Disposal : Segregate organic waste and consult professional disposal services .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of derivatives?

  • Methodological Answer :
  • Molecular Docking : Models binding affinity to targets (e.g., enzymes) using software like AutoDock. For example, biphenyl derivatives show affinity for PD-1/PD-L1 proteins .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KDK_D values) .

Q. What strategies enhance sustainability in biocatalytic synthesis?

  • Methodological Answer :
  • Biocatalysts : Lipases or oxidoreductases reduce reliance on heavy metals .
  • Solvent Systems : Replace ethanol with ionic liquids or supercritical CO2_2 .
  • Waste Minimization : Continuous flow reactors improve atom economy .

Q. Which structural modifications improve bioactivity?

  • Methodological Answer :
  • Substituent Effects : Introducing halogens (e.g., Br at C2') enhances cytotoxicity (IC50_{50} < 1 µM in cancer cells) .

  • SAR Studies : Compare analogs (e.g., 4-Biphenylylacetone vs. 4-Biphenylmethanol) to correlate functional groups with activity .

    • Data Table : SAR of Biphenyl Derivatives
CompoundFunctional GroupBioactivity (IC50_{50})Reference
(4'-Methoxy-biphenyl)methanol-CH2_2OH5.2 µM (Antimicrobial)
4-Biphenylylacetone-COCH3_310.8 µM
Brominated Derivative-Br0.8 µM (Cytotoxic)

Q. How do solvent and temperature affect cross-coupling efficiency?

  • Methodological Answer :
  • Solvent Polarity : Polar aprotic solvents (DMF) accelerate oxidative addition but may reduce catalyst stability .
  • Temperature : 65°C balances reaction rate and side-product formation .

Q. How to resolve contradictions in synthetic yields?

  • Methodological Answer :
  • Analytical Rigor : Use HRMS and 13^{13}C NMR to detect trace impurities .
  • Reproducibility : Standardize catalyst loading (5 mol% Pd) and degassing protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.